8-Bromo-7-fluoroquinoline-2-carboxylic acid
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Overview
Description
8-Bromo-7-fluoroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H5BrFNO2 and a molecular weight of 270.05 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 8-Bromo-7-fluoroquinoline-2-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to introduce the bromo and fluoro substituents at the desired positions on the quinoline ring . Industrial production methods may involve optimized reaction conditions and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
8-Bromo-7-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-7-fluoroquinoline-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
8-Bromo-7-fluoroquinoline-2-carboxylic acid can be compared with other similar compounds, such as:
7-Bromo-8-fluoroquinoline-2-carboxylic acid: This compound has the bromo and fluoro substituents at different positions on the quinoline ring, which may result in different biological activities and properties.
8-Fluoroquinoline-2-carboxylic acid: Lacking the bromo substituent, this compound may have different reactivity and applications.
7-Fluoroquinoline-2-carboxylic acid: Similar to the previous compound but with the fluoro substituent at a different position, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
8-bromo-7-fluoroquinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-8-6(12)3-1-5-2-4-7(10(14)15)13-9(5)8/h1-4H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEPPCYRSMPNLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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